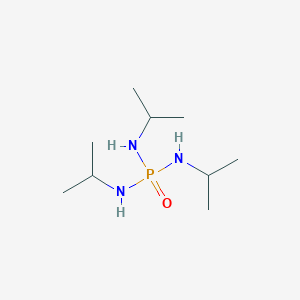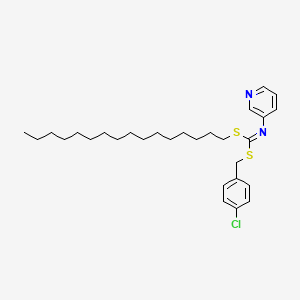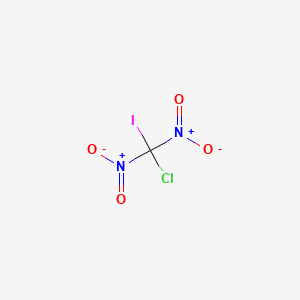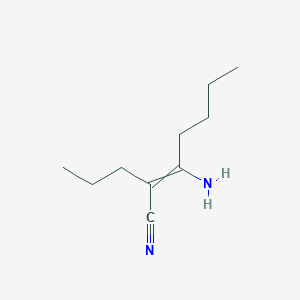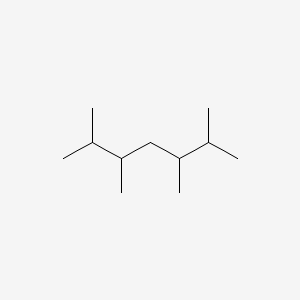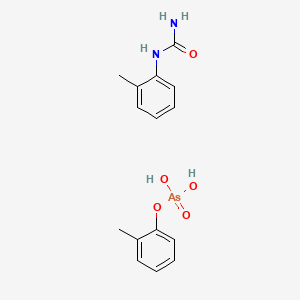
Methylphenyluronium methylphenylarsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenyluronium methylphenylarsenate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of both urea and arsenate functional groups, which contribute to its diverse reactivity and utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylphenyluronium methylphenylarsenate typically involves the reaction of methylphenylurea with methylphenylarsenic acid under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methylphenyluronium methylphenylarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the arsenate group to arsenite, altering the compound’s reactivity.
Substitution: The urea and arsenate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylphenyluronium oxide, while reduction could produce methylphenylarsenite.
Scientific Research Applications
Methylphenyluronium methylphenylarsenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methylphenyluronium methylphenylarsenate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The urea group may interact with protein structures, while the arsenate group can interfere with phosphate metabolism.
Comparison with Similar Compounds
Similar Compounds
Methylphenylurea: Shares the urea functional group but lacks the arsenate component.
Methylphenylarsenic Acid: Contains the arsenate group but does not have the urea functionality.
Uniqueness
Methylphenyluronium methylphenylarsenate is unique due to the combination of urea and arsenate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and reactivity that are not observed in similar compounds.
Properties
CAS No. |
53679-35-9 |
|---|---|
Molecular Formula |
C15H19AsN2O5 |
Molecular Weight |
382.24 g/mol |
IUPAC Name |
(2-methylphenoxy)arsonic acid;(2-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O.C7H9AsO4/c1-6-4-2-3-5-7(6)10-8(9)11;1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3,(H3,9,10,11);2-5H,1H3,(H2,9,10,11) |
InChI Key |
YYUFGULYWASQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N.CC1=CC=CC=C1O[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


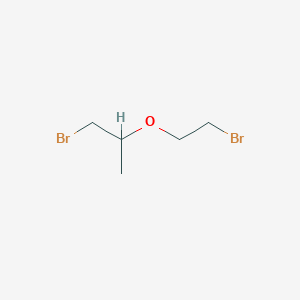
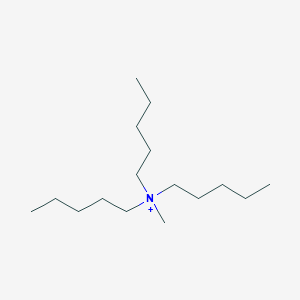
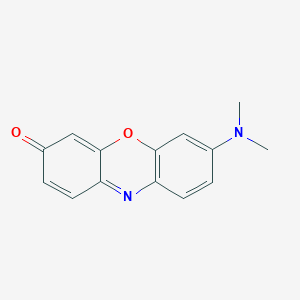


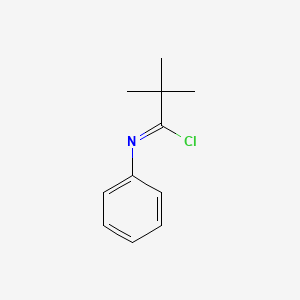

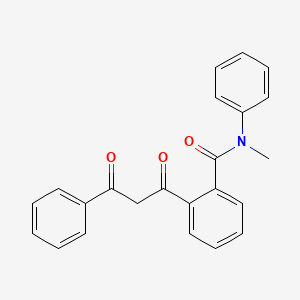
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
